![molecular formula C13H26N2O2 B3059819 tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate CAS No. 1286264-23-0](/img/structure/B3059819.png)
tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate
Overview
Description
“tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C13H26N2O2 . It is also known by its CAS RN® 1286264-23-0 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate” consists of a tert-butyl group attached to a carbamate functional group, which is in turn attached to a 1-ethylpiperidin-4-yl)methyl group . The molecular weight of the compound is 242.36 .Scientific Research Applications
Synthesis and Intermediate Compounds
Tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, it plays a crucial role in the synthesis of tert-butyl 5-amino-4- ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, which is vital in the production of omisertinib (AZD9291), a drug used in cancer treatment. The synthesis involves acylation, nucleophilic substitution, and reduction, yielding a high total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Crystallographic Studies
Crystallographic studies of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, similar to tert-butyl [(1-ethylpiperidin-4-yl)methyl]carbamate, have revealed insights into the molecular structure. These studies show that molecules are linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, which is significant for understanding the molecular interactions and stability (Baillargeon et al., 2017).
Hydrogen Bond-Based Interactions
The compound is also used in studies exploring hydrogen bond-based interactions in molecular structures. For instance, tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate exhibits an interplay of N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds, assembling molecules into a three-dimensional architecture. This is crucial for understanding molecular assembly and potential pharmaceutical applications (Das et al., 2016).
Metalation and Functionalization
The compound has been studied for its role in metalation and functionalization processes. O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, a related compound, reacts with lithium powder and various electrophiles, leading to functionalized carbamates, which are essential in the synthesis of diverse organic compounds (Ortiz, Guijarro, & Yus, 1999).
Electrophilic Reactions
Studies have also focused on the compound's ability to undergo electrophilic reactions. For example, the reaction of tert-butyl N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles forms functionalised carbamates, indicating its versatility in organic synthesis (Guijarro, Ortiz, & Yus, 1996).
properties
IUPAC Name |
tert-butyl N-[(1-ethylpiperidin-4-yl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-15-8-6-11(7-9-15)10-14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIUAJDCHRNBFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144348 | |
Record name | Carbamic acid, N-[(1-ethyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate | |
CAS RN |
1286264-23-0 | |
Record name | Carbamic acid, N-[(1-ethyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1-ethyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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